Benzo[d][1,3]dioxol-4-ylmethanol
Overview
Description
Benzo[d][1,3]dioxol-4-ylmethanol is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 . It is a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in several studies. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another study reported the synthesis of BDMMBH, a Schiff base, from the condensation of piperonal and 4-methoxybezohydrazide .Molecular Structure Analysis
The molecular structure of this compound-related compounds has been characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aromatic) .Scientific Research Applications
Antimicrobial Properties
Benzo[d][1,3]dioxole gathered pyrazole derivatives, synthesized using Benzo[d][1,3]dioxol-4-ylmethanol, have demonstrated excellent antimicrobial activity. These derivatives show significant antibacterial and antifungal properties, suggesting potential use in antimicrobial treatments (Umesha & Basavaraju, 2014).
Antitumor Activities
Compounds integrating benzo[d][1,3]dioxole and 1,4-thiazepine exhibit significant antitumor properties. The synergistic effect of these compounds leads to increased effectiveness against human cancer cell lines, indicating potential pharmaceutical applications (Liqiang Wu et al., 2017).
Anticonvulsant Potential
Benzo[d][1,3]dioxol-6-yl derivatives have shown promising results as potential anticonvulsants. These compounds have been effective in seizure control, showcasing their potential in the treatment of epilepsy (G. Prasanthi et al., 2013).
Cancer Treatment Research
Organotin(IV) derivatives using this compound exhibit significant cytotoxic activity against ovarian cancer cells, with some showing effectiveness comparable to cisplatin. This indicates their potential use in cancer treatment (F. Shaheen et al., 2018).
Detection of Carcinogenic Elements
This compound derivatives have been used for the sensitive detection of carcinogenic heavy metals like lead. This application is significant in environmental monitoring and public health safety (M. M. Rahman et al., 2020).
Photoinitiator in Polymerization
A derivative of this compound has been used as a photoinitiator in free radical polymerization, showcasing its utility in material science and polymer chemistry (Volkan Kumbaraci et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxol-4-ylmethanol primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction results in a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the mitotic phase . By disrupting microtubule dynamics, the compound prevents the normal progression of mitosis, leading to cell cycle arrest and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell apoptosis . This is a result of the compound’s interaction with microtubules and its subsequent disruption of the cell cycle .
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMMPXFVAHHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379873 | |
Record name | 1,3-benzodioxol-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-30-2 | |
Record name | 1,3-benzodioxol-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dioxaindan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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